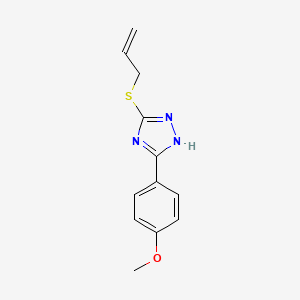

![molecular formula C11H16N2O4S B4834728 3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide](/img/structure/B4834728.png)

3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide

描述

The compound “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide” is a type of organosulfur compound . It is related to the class of compounds known as sulfonamides, which are widely used in various fields due to their diverse pharmacological activities .

Synthesis Analysis

While specific synthesis methods for “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide” were not found, related compounds such as piperazine derivatives have been synthesized using methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide” is based on structures generated from information available in databases . The substance identifiers displayed are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .

Chemical Reactions Analysis

The reactivity of sulfone-based compounds, which are related to “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide”, has been studied. These compounds can undergo both irreversible and reversible reactions with thiols .

科学研究应用

Antimicrobial Photosensitizers

Sulfonamide Porphyrins: have been studied for their potent photosensitizing properties against drug-resistant bacteria. The compound , due to its sulfonamide group, could potentially be used in the synthesis of novel porphyrin derivatives . These derivatives have shown effectiveness in photoinactivating multidrug-resistant Staphylococcus aureus (MRSA) strains when used with light radiation . This application is particularly promising in the fight against antimicrobial resistance.

Proteomics Research

In proteomics, the compound’s derivatives could be utilized as reference standards for accurate results in pharmaceutical testing . The precise mechanism of action would depend on the specific derivative and its interaction with proteins, which could help in understanding protein functions and interactions in biological systems.

Organic Synthesis

The benzylic position of the compound makes it a candidate for various organic reactions, such as free radical bromination and nucleophilic substitution . These reactions are fundamental in creating complex molecules for further pharmaceutical applications or material science.

Photodynamic Therapy

The sulfonamide group in the compound can be linked to photodynamic therapy (PDT) , a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that kill cancer cells . The compound could be modified to enhance its photosensitizing efficiency and selectivity towards cancer cells.

Antifungal Applications

Similar to its antibacterial applications, the compound’s derivatives could also be effective against fungal pathogens. For instance, studies have shown that certain sulfonamide compounds are more effective than traditional treatments in eradicating Candida albicans , a common fungal pathogen .

作用机制

Sulfonamides, a class of compounds related to “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide”, are known to exhibit a range of pharmacological activities. They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

属性

IUPAC Name |

3-(ethylsulfamoyl)-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-13-18(15,16)10-7-8(11(14)12-2)5-6-9(10)17-3/h5-7,13H,4H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLGWNAHVHEXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

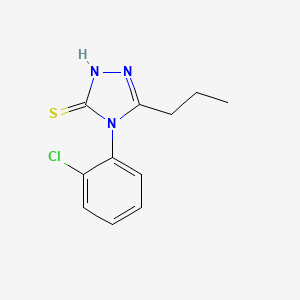

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea](/img/structure/B4834648.png)

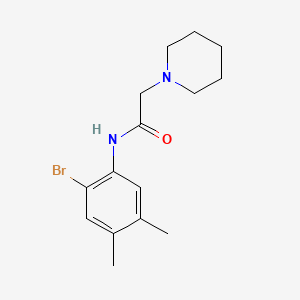

![2-chloro-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4834650.png)

![2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834686.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4834690.png)

![ethyl 6-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4834696.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4834704.png)

![N-[2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-4-chlorobenzamide](/img/structure/B4834714.png)

![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4834718.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4834739.png)

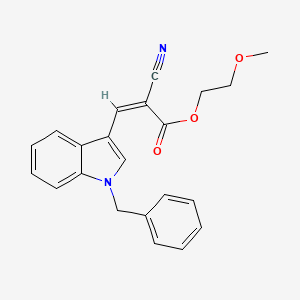

![2,4,5-trichloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4834746.png)